molecular formula C8H6BrF3N2O B12837655 4-Bromo-2-(trifluoromethyl)phenylurea

4-Bromo-2-(trifluoromethyl)phenylurea

Cat. No.: B12837655
M. Wt: 283.04 g/mol
InChI Key: OHWDTAZBBZSAQC-UHFFFAOYSA-N
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Description

Significance within Halogenated and Trifluoromethylated Phenylurea Chemistry

The chemical architecture of 4-Bromo-2-(trifluoromethyl)phenylurea is significant due to the combined presence of a bromine atom and a trifluoromethyl group, both of which are known to impart valuable properties in medicinal and materials chemistry.

Halogenation , the process of introducing halogen atoms into a compound, is a critical transformation in the synthesis of polymers and pharmaceuticals. sigmaaldrich.comsynquestlabs.com The specific halogen influences the compound's reactivity and physical properties. sigmaaldrich.com Bromine, as a substituent, is less reactive than fluorine or chlorine but offers the potential for specific, directed intermolecular interactions known as halogen bonds. sigmaaldrich.combldpharm.com This interaction, where the bromine atom acts as a Lewis acid (an electron acceptor), can be crucial for molecular recognition and binding to biological targets. bldpharm.com

The trifluoromethyl (-CF3) group is another key feature. Its incorporation into organic molecules is a widely used strategy in drug design. synquestlabs.com The high electronegativity of the fluorine atoms often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, the -CF3 group can increase a molecule's lipophilicity and binding affinity to target proteins, potentially improving its pharmacological profile. synquestlabs.com

The combination of these two groups on a phenylurea scaffold creates a molecule with a unique electronic and steric profile. The electron-withdrawing nature of the trifluoromethyl group, paired with the size and polarizability of the bromine atom, modulates the reactivity and interaction potential of the entire structure, making it a compound of interest for synthetic and medicinal chemists.

Below is a table comparing the general properties of halogens relevant to their role in medicinal chemistry.

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)C-X Bond Energy (kcal/mol)Role in Halogen Bonding
Fluorine (F)3.981.47~115Generally does not form strong halogen bonds. bldpharm.com
Chlorine (Cl)3.161.75~84Can form halogen bonds. bldpharm.com
Bromine (Br) 2.96 1.85 ~71 Forms effective halogen bonds. bldpharm.com
Iodine (I)2.661.98~57Forms the strongest halogen bonds. bldpharm.com

Overview of the Chemical Compound's Position within Urea (B33335) Derivatives Research

Urea and its derivatives are a cornerstone in medicinal chemistry and drug discovery. nih.govuni.lu The central urea functional group is an effective hydrogen bond donor and acceptor, enabling it to form stable, specific interactions with biological receptors and enzymes. nih.govsynquestlabs.com This capability is a primary reason why numerous clinically approved therapies contain a urea moiety.

This compound is positioned within this research area as a highly functionalized analogue. While simple phenylureas have been studied extensively, modern research focuses on derivatives with tailored substituents to fine-tune properties. The bromine and trifluoromethyl groups on this compound serve to modify the core phenylurea structure's lipophilicity, metabolic stability, and binding orientation. It represents a specific probe within the vast chemical space of urea derivatives, designed to explore how this particular combination of functional groups influences biological activity or material properties. Its structure makes it a candidate for screening in programs targeting enzymes like kinases or for development as an agrochemical, as many phenylureas have found use in these areas. synquestlabs.com

Current Research Landscape and Emerging Trends for Phenylurea Compounds

The research landscape for phenylurea compounds remains dynamic and expansive. Initially recognized for their use as herbicides, such as Diuron (B1670789), their applications have broadened significantly. A major trend is the development of phenylurea derivatives as potent inhibitors of protein kinases, a critical class of enzymes in cell signaling. The drug Sorafenib (B1663141), a diaryl urea, is a prominent example used in cancer therapy. synquestlabs.com

Current research trends include:

Synthesis of Novel Analogues: Chemists continue to design and synthesize new phenylurea derivatives with diverse substitution patterns to discover compounds with novel mechanisms of action or improved selectivity for biological targets.

Overcoming Limitations: Research is addressing drawbacks of some urea-based candidates, such as poor solubility or metabolic instability. This includes strategies like incorporating the urea moiety into cyclic structures to restrict conformational flexibility and potentially increase bioavailability.

Sustainable Applications: In agrochemistry, there is ongoing research into the environmental fate of phenylurea herbicides and the development of more sustainable weed management strategies.

Intermediate in Complex Syntheses: Functionalized phenylureas serve as important building blocks for the synthesis of more complex heterocyclic compounds with potential biological activity.

The table below highlights some well-known phenylurea derivatives and their primary area of application, illustrating the diverse roles of this chemical class.

Compound NameKey SubstituentsPrimary Application Area
Diuron3,4-dichloroHerbicide
Isoproturon (B30282)4-isopropylHerbicide
Sorafenib4-chloro-3-(trifluoromethyl)phenylAnticancer (Kinase Inhibitor) synquestlabs.com
Linuron (B1675549)3,4-dichloroHerbicide

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by its potential to contribute to several areas of chemical science. The rationale is built upon the convergence of its structural features with established and emerging research trends.

First, the compound embodies a strategic combination of a proven pharmacophore (phenylurea) with two powerful modulating groups (bromo and trifluoromethyl). This unique structure warrants investigation to understand how these groups synergistically influence its physicochemical properties and biological interactions. The ortho-trifluoromethyl group can induce a specific conformational preference in the molecule, while the para-bromo substituent provides a site for potential halogen bonding, a feature of increasing interest in rational drug design. bldpharm.com

Second, as a member of a chemical class known for a wide range of bioactivities, from anticancer agents to herbicides, this compound is a logical candidate for inclusion in broad screening libraries. synquestlabs.com Its systematic study could lead to the discovery of new lead compounds in medicine or agriculture.

Finally, this compound can serve as a valuable synthetic intermediate. The bromine atom, in particular, can be readily transformed into other functional groups through various cross-coupling reactions, providing a chemical handle to build more complex and diverse molecular architectures. A thorough understanding of its reactivity and properties is essential for its effective use as a building block in synthetic chemistry.

The physicochemical properties of the compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrF₃N₂O uni.lu
Molecular Weight 283.05 g/mol uni.lusynquestlabs.com
CAS Number 1179066-04-6 uni.lu
Melting Point Not available in search results
Solubility Not available in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

OHWDTAZBBZSAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Trifluoromethyl Phenylurea

Established Synthetic Routes for Phenylurea Derivatives

The formation of the urea (B33335) functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into classical and advanced techniques, each with specific advantages regarding substrate scope, efficiency, and safety.

Amine-Isocyanate Coupling Strategies

The most traditional and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. google.com This reaction is typically straightforward and efficient, proceeding via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. innospk.comcapes.gov.br

The general mechanism involves the attack of the amine on the isocyanate, forming a zwitterionic intermediate which then rapidly undergoes a proton transfer to yield the stable urea product. This method is often preferred due to its simplicity, high yields, and the commercial availability of a wide range of isocyanate starting materials. capes.gov.brrsc.org The reaction is generally conducted in an inert solvent at room temperature and does not typically require a base or catalyst. capes.gov.br

Advanced Urea Bond Formation Techniques

Beyond the direct coupling of amines and isocyanates, several advanced methodologies have been developed to construct the urea bond, often to avoid the handling of toxic reagents like phosgene (B1210022) or to utilize different starting materials. rsc.org

Phosgene Equivalents : To circumvent the high toxicity of phosgene gas, safer solid or liquid alternatives have been developed. Triphosgene, a stable crystalline solid, serves as a source of phosgene in situ and can be used to convert amines to isocyanates or directly to ureas. capes.gov.brnih.gov Another common reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with an amine to form an activated carbamoyl-imidazole intermediate that subsequently reacts with a second amine to form the urea. chemicalbook.comorganic-chemistry.org

Curtius Rearrangement : This method provides a pathway to isocyanates from carboxylic acids. An aromatic carboxylic acid is first converted to an acyl azide (B81097), often using diphenyl phosphorazidate (DPPA). masterorganicchemistry.com Upon heating, the acyl azide undergoes a rearrangement, losing nitrogen gas to form an isocyanate intermediate, which can then be trapped by an amine to yield the desired urea. organic-chemistry.orgresearchgate.net

Cyanate (B1221674) Method : A practical and scalable approach involves the reaction of an amine hydrochloride salt, or an amine in an acidic medium, with an inorganic cyanate salt such as sodium or potassium cyanate. rsc.orgorgsyn.orgrsc.org The in situ generated isocyanic acid (HNCO) reacts with the amine to form the corresponding urea. This method is often performed in aqueous solutions and provides good to excellent yields for a variety of arylureas. orgsyn.orgresearchgate.net

Specific Synthetic Approaches for 4-Bromo-2-(trifluoromethyl)phenylurea

The synthesis of this compound relies on the preparation of key substituted aromatic precursors, followed by the formation of the urea moiety.

Synthesis of Key Halogenated and Trifluoromethylated Precursors

The primary precursor for the target urea is 4-bromo-2-(trifluoromethyl)aniline (B1265437) . The synthesis of this intermediate is a multi-step process. A documented industrial route starts from m-chlorobenzotrifluoride. google.comgoogle.com This starting material undergoes a sequence of reactions including nitration, ammonification, bromination, and finally, a deamination reaction to yield 4-bromo-2-nitro-1-(trifluoromethyl)benzene (B1289354) . google.comgoogle.comnih.gov

The crucial final step in the precursor synthesis is the reduction of the nitro group in 4-bromo-2-nitro-1-(trifluoromethyl)benzene to an amine. This transformation is a standard procedure in organic chemistry and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, iron powder in acidic medium, or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This reduction yields the key intermediate, 4-bromo-2-(trifluoromethyl)aniline . rsc.orgnih.gov

Key Precursors and Intermediates
Compound NameCAS NumberMolecular FormulaRole in Synthesis
4-Bromo-2-nitro-1-(trifluoromethyl)benzene251115-21-6C₇H₃BrF₃NO₂Key intermediate before nitro group reduction. nih.gov
4-Bromo-2-(trifluoromethyl)aniline445-02-3C₇H₅BrF₃NPrimary amine precursor for urea formation. rsc.org
4-Bromo-2-(trifluoromethyl)phenyl isocyanate186589-12-8C₈H₃BrF₃NOIsocyanate precursor for direct coupling with ammonia (B1221849). orgsyn.org

Reaction Pathways and Optimization for Urea Formation

With the key precursor, 4-bromo-2-(trifluoromethyl)aniline, in hand, several pathways can be employed to form the final urea product.

One of the most direct methods is the reaction of 4-bromo-2-(trifluoromethyl)aniline with sodium or potassium cyanate in an acidic aqueous solution. orgsyn.org This method, widely used for preparing arylureas, involves the reaction of the aniline (B41778) with isocyanic acid generated in situ.

Alternatively, the target urea can be synthesized from the corresponding 4-bromo-2-(trifluoromethyl)phenyl isocyanate . orgsyn.org This isocyanate, which is commercially available, can be reacted with ammonia in a suitable solvent to directly yield this compound.

Synthetic Pathways to this compound
Starting MaterialReagentsGeneral ConditionsMethod
4-Bromo-2-(trifluoromethyl)anilineNaOCN or KOCN, Acid (e.g., Acetic Acid, HCl)Aqueous solution, room to moderate temperatureCyanate Method orgsyn.org
4-Bromo-2-(trifluoromethyl)phenyl isocyanateAmmonia (NH₃)Inert solvent (e.g., THF, Dichloromethane)Amine-Isocyanate Coupling capes.gov.br
4-Bromo-2-(trifluoromethyl)aniline1. Triphosgene or CDI 2. Ammonia (NH₃)Two-step, one-pot reaction in an inert solventPhosgene Equivalent Method capes.gov.brnih.gov

Chemical Transformations and Reactivity Studies

The reactivity of this compound is dictated by the interplay of the urea functional group and the electronic effects of the substituents on the aromatic ring. The presence of both a bromine atom and a strong electron-withdrawing trifluoromethyl group significantly influences its chemical behavior.

Hydrolysis: The urea linkage can undergo hydrolysis under acidic or basic conditions. Studies on substituted phenylureas have shown that the reaction mechanism is pH-dependent. In strongly acidic solutions, hydrolysis is thought to proceed through the decomposition of the O-protonated conjugate acid of the urea. rsc.org Under basic conditions, the mechanism likely involves an addition-elimination pathway, which can be influenced by the deprotonation of the aryl-NH group at high pH. rsc.org The electron-withdrawing nature of the bromo and trifluoromethyl substituents would make the urea's carbonyl carbon more electrophilic and could affect the rates of these hydrolysis reactions.

Hydrolytic Stability and Mechanisms (e.g., Acidic, Neutral, Alkaline Conditions)

The hydrolysis of phenylureas, including this compound, is a critical degradation pathway that proceeds via different mechanisms depending on the pH of the medium.

Under acidic conditions , the hydrolysis of phenylureas is generally catalyzed by the acid. The mechanism typically involves the protonation of the carbonyl oxygen or one of the nitrogen atoms of the urea linkage, followed by a nucleophilic attack of water. nih.govresearcher.lifersc.org The rate of hydrolysis in acidic media can be influenced by the concentration of the acid and the nature of the substituents on the phenyl ring. For instance, studies on other phenylureas have shown that electron-withdrawing groups can affect the rate of hydrolysis. rsc.org The trifluoromethyl group at the ortho position in this compound is strongly electron-withdrawing, which would likely influence the electron density on the urea moiety and thus its susceptibility to hydrolysis.

In neutral conditions , the hydrolysis of phenylureas is generally slow. However, environmental factors can contribute to its degradation over time.

Under alkaline conditions , the hydrolysis of phenylureas proceeds through an addition-elimination mechanism. rsc.org A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the urea, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and the formation of corresponding aniline and carbamate (B1207046) derivatives, which can further decompose. At very high pH values (pH 12-14), a leveling of the rate-pH curve is often observed for phenylureas, which can be attributed to the formation of an unreactive conjugate base by the deprotonation of the aryl-NH group. researcher.lifersc.org The presence of the electron-withdrawing bromo and trifluoromethyl substituents on the phenyl ring of this compound would be expected to increase the acidity of the N-H protons, potentially influencing the rate of hydrolysis in alkaline solutions.

ConditionGeneral Mechanism for PhenylureasProbable Influence of Substituents on this compound
Acidic Protonation followed by nucleophilic attack by water. nih.govresearcher.lifersc.orgThe electron-withdrawing CF3 and Br groups may affect the basicity of the urea nitrogens and the stability of the protonated intermediate.
Neutral Slow hydrolysis.Likely to be a slow process, but potentially enhanced by environmental factors.
Alkaline Nucleophilic attack by hydroxide ion via an addition-elimination mechanism. rsc.orgThe electron-withdrawing substituents are expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. Increased acidity of the N-H proton could lead to deprotonation at high pH. rsc.org

Oxidative Degradation Pathways (e.g., Electrochemical Oxidation, Formation of Quinone Imines/Methines)

Electrochemical oxidation is a method used for the degradation of persistent organic pollutants, including phenylureas. The process involves the generation of powerful oxidizing species, such as hydroxyl radicals, on the surface of an anode, which then attack the organic molecule. For phenylureas, this can lead to the hydroxylation of the aromatic ring, cleavage of the urea side chain, and eventual mineralization.

The formation of quinone imines is a known metabolic and oxidative transformation pathway for many aromatic amines and related compounds. While not directly documented for this compound, it is a plausible transformation. This pathway would involve the oxidation of the aniline-like structure of the molecule. Quinone imines are reactive electrophilic species that can readily undergo further reactions.

Advanced Oxidation Processes (AOPs), such as those involving ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation, are effective in degrading phenylurea herbicides. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the molecule, leading to a variety of degradation products through pathways that may include hydroxylation, dehalogenation, and cleavage of the urea group. The degradation rates of phenylureas in AOPs have been observed to be dependent on the nature and number of substituents on the aromatic ring. nih.gov

Oxidative MethodGeneral Observations for PhenylureasPotential for this compound
Electrochemical Oxidation Degradation through hydroxyl radical attack.Expected to be susceptible to this degradation method.
Formation of Quinone Imines A potential metabolic and oxidative pathway for aromatic amines.Plausible transformation pathway given the molecule's structure.
Advanced Oxidation Processes (AOPs) Effective degradation via hydroxyl radicals, with rates influenced by substituents. nih.govresearchgate.netLikely to be degraded by AOPs, with the bromo and trifluoromethyl groups influencing the reaction kinetics.

Photochemical Reactions (e.g., Photolysis, Photoeliminations, Photooxidations, Photorearrangements)

The photochemical behavior of phenylurea herbicides is significantly influenced by the substituents on the aromatic ring. rsc.org

Photolysis of halogenated phenylureas in aqueous solutions often leads to photohydrolysis, where the halogen atom is replaced by a hydroxyl group. rsc.org Therefore, it is conceivable that under UV irradiation, this compound could undergo debromination to form 4-hydroxy-2-(trifluoromethyl)phenylurea.

Photooxidations can also occur, especially in the presence of photosensitizers like humic substances found in natural waters. rsc.org These reactions can lead to the formation of hydroxylated and other oxidized products. The presence of the trifluoromethyl group might influence the photochemical reactivity and the quantum yield of these processes.

Studies on other phenylurea herbicides have shown that N-demethylation and oxidation of the alkyl groups on the urea moiety can also be significant photochemical pathways. rsc.org While this compound is a simple urea, this highlights the reactivity of the urea portion of the molecule under photochemical conditions.

The photochemical degradation of phenylurea herbicides can be enhanced by the presence of substances like titanium dioxide (photocatalysis) or iron salts. rsc.orgusv.ro

Photochemical ReactionGeneral Behavior of Halogenated PhenylureasAnticipated Behavior of this compound
Photolysis Photohydrolysis (dehalogenation) is a primary pathway. rsc.orgPotential for photodebromination to yield the corresponding phenol (B47542) derivative.
Photooxidation Can be induced by photosensitizers, leading to oxidized products. rsc.orgSusceptible to photooxidation, potentially leading to hydroxylated derivatives.
Photorearrangements Observed in unhalogenated phenylureas (photo-Fries type). rsc.orgLess likely to be the primary pathway due to the presence of the bromo substituent.

Reductive Transformations (e.g., Dehalogenation)

The bromo substituent on the aromatic ring of this compound makes the molecule susceptible to reductive transformations, most notably dehalogenation.

Reductive dehalogenation of aryl bromides can be achieved using various methods, including catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. Under these conditions, the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond, which would convert this compound into 2-(trifluoromethyl)phenylurea. The efficiency of this reaction can be influenced by the reaction conditions and the presence of other functional groups. Notably, aryl bromides are generally more readily reduced than aryl chlorides. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

Light-mediated reductive debromination of aryl bromides has also been reported, offering a milder alternative to traditional methods. acs.org

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry and agrochemistry for the exploration of structure-activity relationships (SAR). For this compound, derivatization can be undertaken at several positions to probe the impact of structural modifications on its biological activity.

Modification of the Phenyl Ring: The bromo substituent can be replaced with other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce alkyl, aryl, or alkynyl moieties. The trifluoromethyl group could potentially be modified, although it is generally stable.

Substitution on the Urea Nitrogens: The N-H protons of the urea group can be substituted with alkyl or aryl groups. This would, however, lead to N,N'-disubstituted ureas, altering the fundamental structure.

Synthesis of Analogs with Different Substitution Patterns: Analogs with the bromo and trifluoromethyl groups at different positions on the phenyl ring could be synthesized to understand the importance of their specific arrangement for biological activity.

SAR studies on other series of phenylurea derivatives have demonstrated that even minor structural changes can significantly impact their biological profiles. nih.govresearchgate.net For example, the nature and position of substituents on the phenyl ring and the urea moiety have been shown to be critical for the activity of various phenylurea-based compounds. nih.goviglobaljournal.com

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Trifluoromethyl Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides extensive insight into the chemical environment of specific nuclei, primarily ¹H, ¹³C, and ¹⁹F, allowing for a comprehensive mapping of the molecule's structure.

The ¹H NMR spectrum of 4-Bromo-2-(trifluoromethyl)phenylurea is characterized by distinct signals corresponding to the aromatic protons and the urea (B33335) group's protons (-NH- and -NH₂). The aromatic region is expected to show three signals for the three protons on the substituted phenyl ring. Their chemical shifts are influenced by the electronic effects of the bromine, trifluoromethyl, and urea substituents. The urea protons typically appear as broad signals due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

The expected signals and their characteristics are detailed in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~ 8.0 - 8.2d (doublet)J(H3-H5) ≈ 2-3 Hz1H
H-5~ 7.6 - 7.8dd (doublet of doublets)J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz1H
H-6~ 7.4 - 7.6d (doublet)J(H6-H5) ≈ 8-9 Hz1H
Ar-NH-CO~ 8.5 - 9.5s (singlet, broad)N/A1H
CO-NH₂~ 5.8 - 6.5s (singlet, broad)N/A2H

Note: Predicted values are based on standard chemical shift ranges and data from analogous phenylurea compounds. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu The carbonyl carbon (C=O) of the urea moiety typically resonates at a significantly downfield position, generally in the range of 150-180 ppm. pdx.edu The carbon atom of the trifluoromethyl group (CF₃) is identifiable by its characteristic quartet splitting pattern, a result of coupling to the three attached fluorine atoms (¹J-CF). rsc.org The aromatic carbons show signals in the typical range of 100-150 ppm. organicchemistrydata.orgoregonstate.edu

A summary of the anticipated ¹³C NMR signals is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to J-CF)
C=O~ 152 - 156Singlet
C1 (C-NH)~ 138 - 141Quartet (small)
C2 (C-CF₃)~ 125 - 130Quartet (large)
C3~ 130 - 135Singlet
C4 (C-Br)~ 115 - 120Singlet
C5~ 128 - 132Singlet
C6~ 120 - 124Singlet
CF₃~ 120 - 125Quartet (¹J-CF ≈ 270-280 Hz)

Note: Predicted values are based on data from analogous substituted aromatic and urea compounds. rsc.orgrsc.org

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, the spectrum is expected to show a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group is highly characteristic and typically appears in a specific region of the spectrum. For trifluoromethyl groups attached to an aromatic ring, this shift is often observed between -60 and -65 ppm relative to a standard like CFCl₃. rsc.orgucsb.edu The absence of other fluorine atoms in the molecule leads to a simple singlet in a proton-decoupled spectrum. rsc.org

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-CF₃~ -62 to -64s (singlet)

Note: Predicted values are based on data from analogous trifluoromethylbenzene compounds. rsc.orgucsb.edu

While one-dimensional NMR spectra provide information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for unambiguously determining the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, this would reveal correlations between the adjacent aromatic protons (H-5 and H-6), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. It would show cross-peaks connecting the signals for H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, and C-6), confirming their assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in placing the substituents on the aromatic ring by showing, for instance, a correlation from the urea NH proton to the C-1 and C-2 carbons, and from the aromatic protons to neighboring quaternary carbons like C-1, C-2, and C-4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₆BrF₃N₂O), HRMS would be used to verify its exact calculated mass. The presence of bromine would be evident from a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the protonated molecule [M+H]⁺, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Ion Chemical Formula Calculated Monoisotopic Mass (m/z)
[M(⁷⁹Br)+H]⁺C₈H₇⁷⁹BrF₃N₂O282.9743
[M(⁸¹Br)+H]⁺C₈H₇⁸¹BrF₃N₂O284.9722

The experimental observation of these exact masses in an HRMS analysis would confirm the elemental composition of the compound with high confidence. rsc.org

Fragmentation Pattern Analysis (e.g., ESI-MS, MALDI-TOF MS)

While specific experimental mass spectra for this compound are not widely available in the reviewed literature, its fragmentation pattern under techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be predicted based on the fragmentation of related brominated and phenylurea compounds.

The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) and an (M+2) peak of almost equal intensity. youtube.com

Key fragmentation pathways for phenylureas typically involve the cleavage of the urea bridge. The primary fragmentation events anticipated for this compound would be the scission of the C-N bonds of the urea moiety. This would likely lead to the formation of several key fragment ions. One such fragmentation would be the cleavage to produce the 4-bromo-2-(trifluoromethyl)phenyl isocyanate radical cation or a related fragment. Another common fragmentation pathway involves the loss of the bromine atom.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment DescriptionPredicted m/zNotes
Molecular Ion [M]+282/284The M/M+2 pattern is characteristic of a monobrominated compound. youtube.com
[M - NH3]+265/267Loss of ammonia (B1221849) from the terminal urea nitrogen.
[4-bromo-2-(trifluoromethyl)aniline]+240/242Resulting from cleavage of the urea C-N bond.
[4-bromo-2-(trifluoromethyl)phenyl]+224/226Loss of the entire urea group.
[M - Br]+203Loss of the bromine radical from the molecular ion.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dictated by the vibrational modes of its constituent parts: the substituted phenyl ring, the urea linkage, and the trifluoromethyl group. Based on studies of similar compounds, a detailed assignment of the expected absorption bands can be made. nih.govorientjchem.org

The N-H stretching vibrations of the urea group are expected to appear as prominent bands in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the "Urea I" band, is a strong indicator and typically appears in the 1630-1680 cm⁻¹ range. The "Urea II" and "Urea III" bands, which arise from a mix of N-H bending and C-N stretching, are also characteristic. Furthermore, the trifluoromethyl group (CF₃) exhibits strong, characteristic absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. rsc.orgrsc.org

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchingUrea (-NH-CO-NH₂)
3100 - 3000C-H StretchingAromatic Ring
1680 - 1630C=O Stretching (Urea I)Urea (-NH-CO-NH₂)
1620 - 1580N-H Bending (Urea II)Urea (-NH-CO-NH₂)
1550 - 1450C=C StretchingAromatic Ring
1350 - 1100C-F StretchingTrifluoromethyl (-CF₃) rsc.orgrsc.org
1275 - 1200C-N Stretching (Urea III) orientjchem.orgUrea (-NH-CO-NH₂)
~1050C-Br StretchingBromo-Aromatic

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like C=O are strong in the IR, non-polar, symmetric vibrations often yield strong signals in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-F bonds.

The aromatic ring stretching vibrations are expected to produce sharp, intense bands in the 1500-1610 cm⁻¹ region. The ring-breathing mode, a symmetric vibration of the entire phenyl ring, is also a characteristic Raman signal. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also be Raman active. Studies on similar phenylurea compounds have successfully used Raman spectroscopy to identify and assign these key molecular vibrations. nih.govorientjchem.orgresearchgate.net

Table 3: Expected Raman Shifts for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3050C-H StretchingAromatic Ring
1610 - 1570C=C StretchingAromatic Ring
~1000Ring Breathing ModeAromatic Ring orientjchem.org
750 - 700Symmetric C-F StretchingTrifluoromethyl (-CF₃)
700 - 500C-Br StretchingBromo-Aromatic

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a specific crystal structure determination for this compound has not been reported. However, analysis of crystal structures of other substituted phenylurea compounds allows for a well-founded prediction of its solid-state conformation. nih.gov

Table 4: Predicted Crystallographic Parameters and Features for this compound

ParameterPredicted FeatureBasis of Prediction
Molecular ConformationNear-planar geometry with potential torsion at the aryl-nitrogen bond.Analysis of related phenylurea structures. nih.gov
Intermolecular InteractionsStrong N-H···O hydrogen bonding forming chains or sheets.Common feature in all known phenylurea crystal structures. nih.gov
Crystal SystemLikely monoclinic or orthorhombic.Common systems for substituted aromatic compounds.
Dihedral Angle (Phenyl-Urea)Expected to be non-zero due to steric hindrance from the ortho-CF₃ group.Steric effects of substituents.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Trifluoromethyl Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular behavior, offering a detailed picture of a molecule's properties from first principles. For 4-Bromo-2-(trifluoromethyl)phenylurea, these methods are instrumental in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. The primary application of DFT in the study of this compound is to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov

The optimization process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation on the potential energy surface. nih.gov This is achieved by calculating the forces on each atom and adjusting their coordinates until a minimum energy state is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. For instance, a DFT study on phenylurea derivatives can reveal the planarity of the urea (B33335) group and the rotational orientation of the phenyl ring. nih.gov

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of DFT calculations. This includes the distribution of electron density, which is vital for understanding the molecule's polarity and how it will interact with other molecules. In compounds like this compound, the presence of electronegative atoms such as bromine, fluorine, and oxygen creates a complex electronic landscape.

Below is an illustrative table of optimized geometric parameters for this compound that would be obtained from a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

ParameterBond/AngleIllustrative Calculated Value
Bond LengthC=O1.25 Å
C-N (amide)1.38 Å
C-Br1.91 Å
C-CF31.50 Å
Bond AngleN-C-N (urea)118°
C-C-Br119.5°
C-C-CF3121.0°
Dihedral AngleC-N-C-C (phenyl)175°
Note: These values are illustrative and represent typical data obtained from DFT calculations.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies at which the molecule will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed spectral bands. optica.orgoptica.org

For this compound, the vibrational spectrum would be characterized by several key regions. The N-H stretching vibrations of the urea group are expected in the higher frequency region, while the C=O stretching vibration will present a strong, characteristic band. researchgate.net Vibrations associated with the benzene (B151609) ring, such as C-C stretching and C-H bending, will appear in the mid-frequency range. libretexts.orgresearchgate.net The vibrations of the trifluoromethyl (CF3) group and the carbon-bromine (C-Br) bond will have their own distinct frequencies.

A hypothetical table of calculated and assigned vibrational frequencies for this compound is presented below.

Vibrational ModeIllustrative Calculated Frequency (cm⁻¹)Assignment
ν(N-H)3450Asymmetric N-H stretch
ν(N-H)3350Symmetric N-H stretch
ν(C=O)1680Carbonyl stretch
δ(N-H)1620N-H bending
ν(C-C)1590Aromatic C-C stretch
νas(CF3)1320Asymmetric CF3 stretch
νs(CF3)1180Symmetric CF3 stretch
ν(C-Br)680C-Br stretch
Note: These are representative frequencies. Actual values depend on the level of theory and basis set used.

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comosjournal.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This can indicate greater polarizability and a higher propensity to engage in chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The electron-withdrawing trifluoromethyl and bromo groups are expected to influence the energies and localizations of these orbitals.

An illustrative summary of frontier molecular orbital analysis is provided in the table below.

ParameterIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Note: These values are for illustrative purposes and would be determined by quantum chemical calculations.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. preprints.org It is mapped onto the electron density surface and color-coded to indicate regions of negative and positive potential. Red and yellow colors typically denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

This compound is not a rigid molecule. Rotation is possible around several single bonds, particularly the C-N bonds of the urea linkage and the C-C bond connecting the urea moiety to the phenyl ring. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformations, each with a different energy. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. researchgate.net

Computational methods can be used to systematically rotate key bonds and calculate the energy at each step, generating a potential energy surface or energy landscape. This landscape reveals the low-energy valleys corresponding to stable conformations and the higher-energy peaks representing the transition states between them. For phenylurea derivatives, studies have shown a general preference for a trans-trans conformation of the urea group, though this can be influenced by substituents and the surrounding environment. nih.govresearchgate.net The bulky trifluoromethyl and bromo substituents in this compound would likely play a significant role in determining its preferred conformation due to steric hindrance. Understanding the conformational preferences and the energy required to switch between them is crucial for predicting how the molecule might interact with a biological target, as different conformations may have different binding affinities.

An illustrative table showing the relative energies of different conformers is presented below.

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
A (trans)180°0.0 (Global Minimum)
B (cis)5.2
C (gauche)60°2.5
Note: These are hypothetical values to illustrate the output of a conformational analysis.

In Silico Approaches for Biological Activity Mechanisms

In silico methods are integral to modern drug discovery and toxicology, enabling the prediction and analysis of a compound's biological activity before it is synthesized or tested in a lab. These computational approaches provide a mechanistic understanding of how a molecule like this compound might interact with biological systems.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. csfarmacie.cz This method simulates the interaction between the ligand, such as this compound, and the binding site of a receptor, calculating a score that estimates the strength of the interaction, often expressed as binding affinity in kcal/mol. csfarmacie.czjoasciences.com

Studies on structurally related compounds demonstrate the utility of this approach. For example, docking analysis of 4-Trifluoromethyl Phenyl Thiourea (B124793) (4TFMPTU), a similar thiourea analog, revealed strong binding affinities with multiple cancer-related protein targets. joasciences.comresearchgate.net The analysis can also identify specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, which is crucial for its biological effect. csfarmacie.czjoasciences.comresearchgate.net By understanding these interactions, medicinal chemists can rationally design derivatives with improved potency and selectivity. csfarmacie.cz

CompoundTargetBinding Affinity (kcal/mol)Reference
4-Trifluoromethyl Phenyl Thiourea (4TFMPTU)Breast Cancer Target Protein-6.0 joasciences.comresearchgate.net
4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC)Breast Cancer Target Protein-5.7 joasciences.com
6-bromo-2-methylpyridin-3-amineNot Specified-6.0 researchgate.net
Unsubstituted PyridineNot Specified-4.0 researchgate.net

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. oncodesign-services.comwikipedia.org Computational SAR methods employ machine learning and molecular modeling to predict the biological effects of new compounds based on existing data. oncodesign-services.comic.ac.uk These techniques allow researchers to systematically explore how modifying the structure of a molecule like this compound affects its interaction with a biological target. oncodesign-services.comwikipedia.org

By creating and testing a series of related compounds in silico, researchers can identify the key structural features—or pharmacophores—responsible for potency, selectivity, and other biological effects. oncodesign-services.comwikipedia.org For other phenylurea compounds, quantum chemistry methods such as Density Functional Theory (DFT) have been used to optimize molecular structures and calculate properties like the molecular electrostatic potential (ESP). nih.govresearchgate.net These calculated geometrical and electrostatic properties are then correlated with experimentally determined binding activities to build a predictive SAR model. nih.gov This process guides the lead optimization phase of drug discovery, helping to design molecules with enhanced efficacy and a better safety profile. oncodesign-services.com

Prediction of Activity Spectra for Substances (PASS) is a web-based computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govgenexplain.combmc-rm.org The PASS algorithm works by comparing the structure of a new molecule to the structures of over a million known biologically active substances in its training database. genexplain.combmc-rm.org

The output of a PASS analysis is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.govbmc-rm.org For each predicted activity, the tool provides two probabilities: Pa, the probability that the compound is active, and Pi, the probability that it is inactive. genexplain.com Activities with Pa > Pi are considered probable. genexplain.com This approach allows for the rapid screening of virtual compounds to identify promising new therapeutic applications or to flag potential hazards early in the research process. researchgate.netbmc-rm.org For this compound, a PASS analysis could suggest a wide range of potential biological effects, thereby guiding subsequent experimental investigations.

Hypothetical PASS Analysis Output for a Novel Compound
Predicted Biological ActivityMechanism of ActionPa (Probability "active")Pi (Probability "inactive")
AntineoplasticKinase Inhibitor0.8500.015
Anti-inflammatoryCOX-2 Inhibitor0.7200.040
AntifungalErgosterol synthesis inhibitor0.6500.085
HepatotoxicMitochondrial toxicity0.5500.120

Transcriptome-based analyses offer a powerful method for elucidating a compound's mode of action (MOA) by measuring its effect on global gene expression. nih.govnih.gov This approach involves treating a biological system, such as a cell line, with the compound of interest and then using high-throughput sequencing to capture a "snapshot" of all messenger RNA (mRNA) molecules at a specific time point. nih.gov

The resulting gene expression data is then computationally analyzed to identify which genes are significantly up- or down-regulated in response to the compound. nih.gov By applying pathway enrichment analysis and other bioinformatic tools, researchers can determine which cellular signaling pathways and biological processes are perturbed. nih.govnih.gov This provides deep mechanistic insights that go beyond simple ligand-target binding, revealing the downstream functional consequences of the compound's activity. nih.govsemanticscholar.org While powerful, the approach has limitations; the data is a static representation of a dynamic process, and the choice of cell model and compound concentration is critical for obtaining biologically relevant results. nih.gov Nevertheless, for a molecule like this compound, transcriptomic analysis could uncover the complex cellular networks it modulates, offering a comprehensive view of its MOA. nih.govnih.gov

Computational Assessment of Nonlinear Optical (NLO) Properties

Computational chemistry is a key tool for the discovery and design of new materials with nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. joasciences.comresearchgate.net Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the NLO response of a molecule before it is synthesized. ajrconline.org

The assessment involves calculating key molecular properties such as polarizability and, most importantly, the first hyperpolarizability (β), which quantifies the second-order NLO response. joasciences.comresearchgate.netresearchgate.net A large β value is indicative of a strong NLO effect. joasciences.com The calculated NLO properties are often compared to those of a standard reference material, such as urea, to gauge their potential. joasciences.comresearchgate.net For example, a computational study on the related compound 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) found its hyperpolarizability to be 7.95 times higher than that of urea, indicating significant NLO potential. joasciences.comresearchgate.net

Furthermore, these computational studies can establish relationships between a molecule's electronic structure and its NLO activity. ajrconline.org A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response, as it indicates greater potential for intramolecular charge transfer. researchgate.netajrconline.org By analyzing factors like electron distribution and molecular geometry, researchers can rationally design novel compounds with optimized NLO properties. joasciences.comresearchgate.net

Calculated NLO Properties of a Related Compound
CompoundFirst Hyperpolarizability (β)Comparison to UreaReference
Urea (Reference)1.0 (Normalized)- joasciences.comresearchgate.net
4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC)7.95x Urea7.95 times higher joasciences.comresearchgate.net

Research on Biological Activity Mechanisms of 4 Bromo 2 Trifluoromethyl Phenylurea in Vitro Studies

Inhibition of Photosynthesis (Photosystem II) Studies

The primary and most well-documented biological activity of phenylurea compounds is the inhibition of photosynthesis. This action is the basis for their widespread use as herbicides. The specific target within the photosynthetic apparatus is Photosystem II (PSII), a critical protein complex responsible for water oxidation and the initial steps of light-dependent electron transport.

In vitro studies using isolated chloroplasts from plants like spinach and pea, as well as various algal cultures, have been instrumental in deciphering the mechanism of phenylurea herbicides. These compounds act as highly specific and potent inhibitors of the photosynthetic electron transport chain. umn.edu The mechanism involves the disruption of electron flow at a specific location within the PSII complex.

Phenylureas, including 4-Bromo-2-(trifluoromethyl)phenylurea, function by binding to a specific niche on the D1 protein, one of the core reaction center proteins of PSII. This binding site is normally occupied by a plastoquinone (B1678516) molecule, designated Q_B. By competitively displacing the Q_B molecule from its binding pocket, the phenylurea compound effectively blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. This interruption halts the entire linear electron transport chain, preventing the reduction of NADP+ to NADPH and the generation of ATP through photophosphorylation. nih.gov While this leads to a slow starvation of the plant, a more immediate effect is the generation of highly reactive oxygen species due to the over-reduced state of Q_A, causing rapid cellular damage, lipid peroxidation, and ultimately, cell death. umn.edu

The effectiveness of phenylurea compounds as PSII inhibitors is highly dependent on their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the chemical features that govern their inhibitory potency. nih.gov For a phenylurea to be an effective inhibitor, several structural features are crucial:

The Phenyl Ring: The substituents on the phenyl ring are critical for binding affinity. The presence of electron-withdrawing groups, such as the bromo and trifluoromethyl groups in this compound, generally enhances activity. The position of these substituents also plays a key role; 3,4-disubstitution on the phenyl ring is often associated with high inhibitory efficiency. nih.gov

The Urea (B33335) Moiety (-NH-CO-N-): This part of the molecule is essential for forming hydrogen bonds with amino acid residues, particularly with serine and histidine, within the D1 protein's binding pocket, anchoring the inhibitor in place.

N-Alkyl/Alkoxy Groups: While this compound itself is a simple urea, many commercial phenylurea herbicides have N,N-dimethyl or N-methoxy-N-methyl groups. The lipophilicity and size of these groups modulate the compound's ability to reach the target site and fit into the binding pocket. nih.gov

QSAR models show that inhibitory activity is strongly correlated with electronic properties and steric factors of the phenyl ring substituents. nih.gov The combination of a halogen (bromo) and a bulky, lipophilic group (trifluoromethyl) on the phenyl ring of this compound suggests a design optimized for potent interaction with the Q_B binding site on the D1 protein.

Exploration of Enzyme Inhibition and Modulation

Beyond photosynthesis, the phenylurea scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to inhibit various enzymes, particularly kinases.

The phenylurea structure is a key feature in a class of synthetic drugs known as Type II kinase inhibitors. These inhibitors bind to and stabilize the inactive conformation (DFG-out) of the kinase. The urea moiety is adept at forming bidentate hydrogen bonds with the kinase "hinge" region, a critical structural element in the ATP-binding pocket.

While specific in vitro kinase inhibition data for this compound is not extensively published, numerous analogous compounds containing a substituted phenylurea scaffold have been developed as potent inhibitors of various protein kinases involved in cancer cell signaling. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov For instance, sorafenib (B1663141) and regorafenib (B1684635) are multi-kinase inhibitors that feature a trifluoromethylphenylurea core structure and are used in oncology. Another related compound, 1-[4-(PYRIDIN-4-YLOXY)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA, has been identified as an inhibitor of the ABL1 tyrosine kinase. drugbank.com

The inhibition of these kinases blocks downstream signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and cell survival. nih.gov The trifluoromethyl group on the phenyl ring often contributes to enhanced binding affinity and metabolic stability.

Table 1: Examples of Kinases Targeted by Phenylurea-Containing Compounds

Kinase Target Example Phenylurea-based Inhibitor Therapeutic Area
VEGFR, PDGFR, Raf-kinases Sorafenib Oncology
VEGFR, TIE2, Ret, Kit, Raf Regorafenib Oncology
ABL1 1-[4-(PYRIDIN-4-YLOXY)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA Research
FGFR1 Various developmental inhibitors Oncology

In the context of environmental microbiology, the phenylurea scaffold is a target for specific bacterial enzymes. The biodegradation of phenylurea herbicides is often initiated by hydrolases that cleave the urea bond. nih.gov This is a critical first step in the mineralization of these compounds in soil and water.

Several phenylurea hydrolases have been isolated and characterized from different bacterial strains. These enzymes belong to the amidohydrolase superfamily and exhibit varying degrees of substrate specificity. nih.govresearchgate.net For example:

LibA: A linuron (B1675549) hydrolase from Variovorax sp. SRS16 that shows high specificity for linuron, hydrolyzing it to 3,4-dichloroaniline (B118046) (DCA) and N,O-dimethylhydroxylamine. It displays very low activity towards other phenylureas. nih.gov

HylA: An alternative hydrolase found in Variovorax sp. WDL1, which also initiates linuron degradation. researchgate.net

PuhA and PuhB: Phenylurea hydrolases from Arthrobacter globiformis and Mycobacterium brisbanense, respectively, which can hydrolyze a broader range of both N,N-dimethyl and N-methoxy-N-methyl substituted phenylureas. nih.govresearchgate.net

The mechanism of these metalloenzymes involves the hydrolysis of the amide bond of the urea linkage. nih.gov The ability of these enzymes to degrade specific phenylureas is determined by steric and electronic factors of the substituents on the phenyl ring and the nitrogen atom. researchgate.net

Table 2: Characterized Phenylurea Hydrolases from Microorganisms

Enzyme Source Organism Key Substrate(s) Hydrolysis Product(s)
LibA Variovorax sp. SRS16 Linuron 3,4-dichloroaniline (DCA)
HylA Variovorax sp. WDL1 Linuron 3,4-dichloroaniline (DCA)
PuhA Arthrobacter globiformis D47 Diuron (B1670789), Linuron Corresponding anilines
PuhB Mycobacterium brisbanense JK1 Diuron, Linuron Corresponding anilines

Interactions with Cellular Receptors and Signaling Pathways

The interaction of this compound with cellular receptors and signaling pathways is a direct consequence of its enzyme-inhibiting activities.

In plant and algal cells, the primary interaction is with the D1 protein of PSII, which can be considered its specific receptor. The downstream effect is the shutdown of photosynthetic signaling and energy production, leading to oxidative stress and apoptosis-like cell death.

In the context of animal cells, based on the activity of analogous compounds, the most significant interactions would be with receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and FGFR. nih.gov By inhibiting these receptors, phenylurea compounds can potently disrupt major signaling cascades that control cell fate:

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Inhibition of upstream RTKs by phenylurea compounds would block this pathway.

PI3K/AKT/mTOR Pathway: This is another critical pathway that governs cell growth, survival, and metabolism. It is also activated by RTKs and would be inhibited by phenylurea-based kinase inhibitors.

Therefore, while direct studies on this compound's effect on these specific pathways may be limited, its structural similarity to known kinase inhibitors strongly suggests that its mechanism of action in non-photosynthetic organisms would involve the modulation of these fundamental cellular signaling networks.

Steroid Biosynthesis Pathway Modulation

The steroid biosynthesis pathway, which converts cholesterol into essential steroid hormones, involves a cascade of enzymatic reactions catalyzed primarily by cytochrome P450 enzymes. researchgate.net This process is critical for numerous physiological functions. nih.gov At present, there is no publicly available scientific literature from in vitro studies that specifically documents the modulation of the steroid biosynthesis pathway by this compound.

Cholesterol Metabolism Pathway Interactions

Cholesterol homeostasis is a complex process regulated by pathways controlling its synthesis, uptake, and efflux, involving key regulators like sterol regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs). nih.gov Currently, dedicated in vitro research detailing the interactions of this compound with the cholesterol metabolism pathway has not been reported in the available scientific literature.

Pregnane X Receptor (PXR) Activation Studies

The Pregnane X Receptor (PXR) is a nuclear receptor that acts as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and clearance of foreign substances, including drugs. nih.govwikipedia.org Activation of PXR can lead to significant drug-drug interactions. nih.gov A review of current in vitro studies indicates no specific data on the activation or inhibition of the Pregnane X Receptor by this compound. nih.govwikipedia.orgnih.govmedchemexpress.com

Insect Growth Regulation Mechanisms (e.g., Chitin (B13524) Synthesis Inhibition)

The primary mechanism of action for this compound as an insecticide is through its role as an insect growth regulator (IGR), specifically by inhibiting chitin synthesis. This compound belongs to the benzoylphenylurea (B10832687) (BPU) class of insecticides. bohrium.comacs.org

BPUs disrupt the formation of the insect's cuticle, which is the exoskeleton that provides structural support and protection. nih.gov The key component of the cuticle is chitin, a polysaccharide that is not found in vertebrates, making it an ideal target for selective insecticides. bohrium.com

The mechanism of chitin synthesis inhibition by BPUs involves several key steps:

Interference with Chitin Synthase: BPUs are understood to prevent the incorporation of N-acetylglucosamine into the growing chitin polymer chain. researchgate.net This action blocks the final step in chitin biosynthesis, which is catalyzed by the enzyme chitin synthase. nih.govresearchgate.net

Hormonal Disruption: Some studies suggest that BPUs may also disrupt the hormonal balance in insects, particularly affecting the pulses of the molting hormone, 20-hydroxyecdysone (B1671079) (20E). This hormonal interference can, in turn, affect the expression of genes related to cuticle proteins. researchgate.net

Targeting the Sulfonylurea Receptor (SUR): Research has identified the sulfonylurea receptor (SUR), a component of the ATP-binding cassette (ABC) transporter family, as a likely target for BPUs. By inhibiting the K+ channel associated with SUR, BPUs may cause depolarization of vesicles involved in transporting chitin precursors, thereby disrupting the synthesis process. researchgate.net

This inhibition of chitin synthesis results in a weakened and malformed cuticle. bohrium.com Consequently, the insect larva is unable to properly molt, leading to mortality during ecdysis (the shedding of the old cuticle). researchgate.net

Antimicrobial Activity Mechanisms (In Vitro Antifungal/Antiviral Activity for related structures)

While specific data on this compound is limited, studies on structurally related phenylurea, acylurea, and thiourea (B124793) derivatives provide insight into potential antimicrobial mechanisms.

Novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have demonstrated significant in vitro antifungal activity against various phytopathogenic fungi. mdpi.com Molecular docking simulations for these related compounds suggest a possible mechanism of action.

Table 1: In Vitro Antifungal Activity of a Related Benzoylurea Derivative (Compound 4l)

Fungal Species EC₅₀ (µg/mL)
Rhizoctonia solani 5.21

Source: mdpi.com

This data indicates that the benzoylurea scaffold can be effective against fungal pathogens. The proposed mechanism for these derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain and citric acid cycle. mdpi.com

In the context of antiviral activity, acylurea and thiourea derivatives have been shown to be effective against plant viruses like the Tobacco Mosaic Virus (TMV). bohrium.commdpi.comnih.gov The mechanism for these related compounds involves targeting the viral capsid protein (CP). By binding to the CP, these derivatives can obstruct the self-assembly of the virus particle, a critical step in its replication cycle. bohrium.comnih.gov

Effects on Microbial Cell Morphology

The antifungal activity of related compounds is often linked to the disruption of the microbial cell wall and membrane, leading to distinct morphological changes. The fungal cell wall, essential for maintaining cell integrity, is a primary target for antifungal agents.

For instance, studies on thiosemicarbazide (B42300) derivatives, which share some structural elements with urea compounds, have shown that they can cause significant damage to the fungal cell wall. mdpi.com In vitro evaluation using scanning electron microscopy (SEM) on fungi treated with these related compounds revealed:

Irregular growth of mycelia.

Shrinking and shriveling of the fungal hyphae. mdpi.com

These morphological changes are indicative of a compromised cell structure, which ultimately inhibits fungal growth and proliferation. Phthalimido phenyl urea derivatives have also been noted to possess anti-hyphal properties, further suggesting that compounds with a phenylurea core can interfere with fungal morphology.

Identification of Molecular Targets in Microorganisms

The investigation into the specific molecular targets of this compound within microorganisms is an emerging area of research. While direct in vitro studies definitively identifying its binding sites and mechanisms of action are not extensively documented in publicly available literature, the chemical structure of the compound, featuring a phenylurea core substituted with bromine and a trifluoromethyl group, allows for informed hypotheses based on the known activities of related chemical classes. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, often enhancing properties like metabolic stability and cell membrane permeability. wechemglobal.com

Phenylurea derivatives have a well-established history as bioactive compounds, most notably as herbicides that inhibit photosynthesis in plants. researchgate.net However, their utility is not confined to agriculture, with a growing body of research exploring their potential as antimicrobial agents. The general mechanism for some diarylurea compounds has been suggested to interfere with bacterial cell wall synthesis. nih.gov

Given the structural motifs of this compound, it is plausible that its antimicrobial activity could stem from the inhibition of essential microbial enzymes. For instance, research on other urea derivatives has pointed towards the inhibition of enzymes crucial for bacterial survival. One such study on a series of urea derivatives identified potent inhibitory activity against Escherichia coli FabH (β-ketoacyl-acyl carrier protein synthase III), an enzyme that plays a key role in the initiation of fatty acid biosynthesis. nih.gov This pathway is a validated target for antibacterial agents due to its conservation across many bacterial species and its absence in humans.

Furthermore, studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which share the trifluoromethylphenyl moiety, have demonstrated broad inhibitory effects on macromolecular synthesis in bacteria. nih.gov These findings suggest that such compounds may not have a single, specific target but rather exert a more global effect on bacterial cell function, a characteristic that could be shared by this compound. nih.gov

The antimicrobial potential of compounds containing trifluoromethyl groups has been explored against various pathogens. For example, certain trifluoromethyl ketones have been shown to target membrane transporters in bacteria. nih.gov Another class of compounds, 4-trifluoromethyl bithiazoles, has demonstrated broad-spectrum antimicrobial activity. rsc.org Similarly, chalcones featuring trifluoromethyl and trifluoromethoxy substitutions have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov

While the precise molecular targets of this compound in microorganisms remain to be definitively elucidated through direct in vitro studies, the existing research on related phenylurea, trifluoromethyl-containing, and bromo-substituted compounds provides a foundational framework for future investigations. The data from these related compounds suggest that potential mechanisms could involve the disruption of cell wall synthesis, inhibition of fatty acid biosynthesis, or a more generalized interference with macromolecular synthesis.

Table of Antimicrobial Activity for Structurally Related Compounds

The following table summarizes the in vitro antimicrobial activity of various compounds structurally related to this compound, highlighting their potential as antimicrobial agents.

Compound Class/DerivativeMicroorganismActivity/FindingReference
N-(Trifluoromethyl)phenyl Substituted PyrazolesGram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)Effective growth inhibitors; prevent biofilm development. nih.gov
DiarylureasStaphylococcus aureus, Staphylococcus epidermidisCan penetrate staphylococcal biofilms and reduce bacterial burden. nih.gov
Phenyl Thiazolyl Urea DerivativesBacteriaInhibitors of bacterial cell-wall biosynthesis. nih.gov
Urea Derivatives (from o-hydroxybenzylamines and phenylisocyanate)Escherichia coliPotent inhibitors of FabH, a key enzyme in fatty acid biosynthesis. nih.gov
Trifluoromethyl KetonesGram-positive bacteria (e.g., Bacillus megaterium, Corynebacterium michiganese), Escherichia coli, YeastsPotent antibacterial and antifungal activity; suggests membrane transporters as a target. nih.gov
4-Trifluoromethyl BithiazolesGram-positive and Gram-negative bacteria, various virusesBroad-spectrum antimicrobial activity. rsc.org
Trifluoromethyl and Trifluoromethoxy Substituted ChalconesGram-positive and Gram-negative bacteria, FungiEffective antibacterial and antifungal agents. nih.gov

Environmental Fate and Degradation Mechanisms in Research Models

Hydrolytic Degradation Pathways in Aqueous Environments

The rate of hydrolysis is influenced by the substituents on the phenyl ring. For instance, studies on the acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea have shown that these compounds hydrolyze via an A-1 mechanism, with the rate being dependent on the acid concentration and temperature. innospk.com While specific data for 4-Bromo-2-(trifluoromethyl)phenylurea is not available, the electron-withdrawing nature of both the bromo and trifluoromethyl substituents would likely influence its stability towards hydrolysis.

Table 1: Inferred Hydrolytic Stability of this compound Based on Related Compounds

CompoundConditionsObserved Stability/DegradationReference
Phenylureas (general)pH 4-10, moderate temp.Stable to chemical degradation researchgate.net
Phenylureas (general)pH 12-14Undergo hydrolytic decomposition researchgate.net
Phenylurea, 4-fluorophenylurea, 3-methylphenylurea2.5–70.0% w/w H₂SO₄Hydrolyze via an A-1 mechanism innospk.com

Photolytic Degradation Processes (e.g., UV Irradiation)

Photolytic degradation, driven by sunlight, represents a significant abiotic pathway for the transformation of phenylurea herbicides in the environment. researchgate.net Studies have shown that these compounds can undergo photodegradation, leading to partial breakdown and the formation of various photoproducts. researchgate.netresearchgate.net For instance, the photocatalytic degradation of several phenylurea herbicides, including diuron (B1670789), chlorotoluron, and isoproturon (B30282), has been observed in the presence of catalysts like TiO2 under simulated solar irradiation. researchgate.net The degradation mechanism often involves N-dealkylation and hydroxylation of the aromatic ring. researchgate.net

The phototransformation of metobromuron, a brominated phenylurea, in aqueous solution leads to the formation of several by-products. acs.org Similarly, the photodegradation of 4-bromoaniline (B143363), a potential degradation product of this compound, is known to occur upon exposure to UV light, forming aniline (B41778) among other products. nih.gov The presence of the trifluoromethyl group, a known photostable moiety, could influence the quantum yield and pathways of photolysis. nih.gov

Table 2: Inferred Photolytic Degradation of this compound Based on Related Compounds

CompoundLight Source/ConditionsKey FindingsReference
Phenylureas (general)SunlightPartial degradation, formation of intermediates researchgate.net
Diuron, IsoproturonSimulated solar irradiation with TiO₂81.5% conversion of isoproturon after 60 mins researchgate.net
MetobromuronAqueous solution photolysisFormation of multiple photoproducts acs.org
4-BromoanilineUV lightDecomposes to form aniline and other by-products nih.gov
Flucetosulfuron (a sulfonylurea)UV irradiationHalf-life influenced by photocatalysts like TiO₂ nih.gov

Biotransformation by Microorganisms in Model Systems

Microbial degradation is the predominant mechanism for the dissipation of phenylurea herbicides in soil and water. mdpi.com Various bacteria and fungi have been identified that can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown and potential mineralization.

Microbial consortia, or communities of different microbial species, often exhibit enhanced degradation capabilities for complex pollutants compared to single strains. nih.gov This is due to synergistic interactions where different members of the consortium carry out sequential steps in the degradation pathway. For example, a consortium containing Diaphorobacter sp. and Achromobacter sp. was shown to efficiently mineralize linuron (B1675549), with the former hydrolyzing the herbicide and the latter breaking down the resulting aniline derivative. researchgate.net The degradation of brominated organic compounds has also been demonstrated by a four-strain microbial consortium. nih.gov Given the complexity of this compound, it is likely that a microbial consortium would be required for its complete mineralization.

Several pure bacterial cultures capable of degrading phenylurea herbicides have been isolated and characterized. Strains of Arthrobacter, Bacillus, and Pseudomonas have been shown to degrade herbicides like diuron and linuron. nih.govnih.gov For instance, Ochrobactrum anthropi CD3 demonstrated the ability to completely remove diuron, linuron, chlorotoluron, and fluometuron (B1672900) from aqueous solutions. nih.gov The degradation of halogenated anilines, which are common metabolites of phenylurea herbicides, has also been studied in pure cultures. Pseudomonas hibiscicola and Stenotrophomonas maltophilia have shown potential in degrading various chloro- and fluoro-substituted anilines. scbt.com While no specific culture has been reported for this compound, it is plausible that bacteria capable of degrading other halogenated aromatic compounds could also transform this molecule.

The initial and often rate-limiting step in the microbial degradation of many phenylurea herbicides is the hydrolysis of the urea (B33335) side chain, catalyzed by enzymes known as phenylurea hydrolases (PUHs). researchgate.net These enzymes belong to the amidohydrolase superfamily and exhibit varying substrate specificities. researchgate.net For example, PuhA and PuhB from Mycobacterium brisbanense JK1 can hydrolyze a range of N,N-dimethyl and N-methoxy-N-methyl substituted phenylureas. researchgate.net The substrate specificity of these enzymes is thought to be primarily determined by steric factors. acs.org Another novel hydrolase, LibA from Variovorax sp. strain SRS16, shows high specificity for linuron and lacks activity towards other tested phenylureas like diuron and isoproturon. nih.gov The presence of the bulky trifluoromethyl group at the ortho position of this compound would likely influence its recognition and hydrolysis by known phenylurea hydrolases.

Table 3: Substrate Range of Characterized Phenylurea Hydrolases

Enzyme (Source Organism)Substrates DegradedSubstrates Not Degraded (or poorly degraded)Reference
PuhA/PuhB (Mycobacterium brisbanense JK1)Linuron, Diuron, Chlortoluron, Metobromuron, Fluometuron, Monolinuron, MetoxuronIsoproturon, Fenuron researchgate.net
LibA (Variovorax sp. SRS16)LinuronDiuron, Isoproturon, Metobromuron nih.gov
Hydrolase (Arthrobacter globiformis D47)Diuron, Linuron, Monolinuron, Metoxuron, IsoproturonN/A nih.gov

The microbial degradation of phenylurea herbicides typically proceeds through a series of N-dealkylation and hydrolysis steps. For N,N-dimethyl substituted phenylureas, the pathway often involves sequential demethylation to form monomethyl and then demethylated urea derivatives, followed by hydrolysis to the corresponding aniline. nih.gov Alternatively, direct hydrolysis can occur, yielding the aniline derivative directly. researchgate.net For example, the degradation of diuron leads to the formation of 3,4-dichloroaniline (B118046). nih.gov

The resulting halogenated aniline is then further degraded, often through dioxygenase-catalyzed reactions that open the aromatic ring. The degradation of 4-bromoaniline has been shown to proceed via catechol intermediates. The trifluoromethyl group is generally stable to microbial attack, but its presence can influence the regioselectivity of enzymatic reactions on the aromatic ring. The likely primary metabolite of this compound through hydrolytic cleavage would be 4-bromo-2-(trifluoromethyl)aniline (B1265437). The subsequent degradation of this intermediate would likely involve dioxygenation and ring cleavage, although the specific pathway and metabolites are yet to be determined.

Table 4: Common Degradation Products of Structurally Related Phenylurea Herbicides

Parent CompoundPrimary Degradation ProductsDegradation ProcessReference
Diuron3,4-Dichloroaniline, N-(3,4-dichlorophenyl)-N-methylureaMicrobial Hydrolysis/Demethylation nih.gov
Linuron3,4-DichloroanilineMicrobial Hydrolysis nih.gov
Isoproturon4-Isopropylaniline, 3-(4-isopropylphenyl)-1-methylureaMicrobial Hydrolysis/Demethylation scbt.com
Metobromuron4-BromoanilinePhotochemical Transformation acs.org
Chlortoluron3-Chloro-4-methylanilineMicrobial Hydrolysis nih.gov

Sorption and Desorption Dynamics of this compound in Environmental Matrices

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the sorption and desorption dynamics of the chemical compound this compound in various environmental matrices. To date, no dedicated studies detailing its behavior in soil, sediment, or other environmental compartments have been published in accessible research databases.

Therefore, the presentation of detailed research findings, including data tables on sorption coefficients (K_d), organic carbon-normalized sorption coefficients (K_oc), and isotherm models (Freundlich or Langmuir) specifically for this compound, is not possible.

Soil Organic Matter: The content of organic carbon in soil is often the most significant factor controlling the sorption of phenylurea herbicides. nih.govresearchgate.netscielo.org.za These compounds tend to partition into the organic fraction of the soil, which can limit their movement in the soil profile and reduce their availability for uptake by organisms or for degradation.

Clay Content and Type: The mineral fraction of soil, particularly the clay content, can also contribute to the sorption of these herbicides. nih.govresearchgate.netscielo.org.za The specific type of clay minerals present influences the surface area and charge characteristics of the soil, which in turn affects the potential for adsorption.

pH of the Environmental Matrix: The soil or sediment pH can influence the surface charge of both the soil particles and the herbicide molecule, thereby affecting sorption processes. scielo.org.zanih.govresearchgate.net For phenylurea herbicides, the effect of pH can be complex and may depend on the specific chemical structure of the compound.

It is critical to reiterate that these are general principles for the class of phenylurea herbicides. Without specific experimental data for this compound, any assumptions about its specific sorption and desorption behavior would be speculative. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring will undoubtedly influence its polarity, hydrophobicity, and potential for hydrogen bonding, making its environmental behavior distinct from other compounds in this class. mdpi.comnih.gov

Further research, including batch equilibrium studies and column leaching experiments, would be necessary to determine the specific sorption and desorption coefficients for this compound and to accurately predict its environmental mobility and persistence.

Applications in Chemical Biology and Material Science Research

Utilization as Chemical Probes for Biological Pathway Elucidation

Substituted phenylureas are increasingly recognized for their potential to modulate the activity of key proteins in biological signaling pathways. While direct studies on 4-Bromo-2-(trifluoromethyl)phenylurea as a chemical probe are not yet widely published, the broader class of N,N'-disubstituted ureas has been identified as a promising scaffold for developing potent and specific kinase activators. nih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Research into N-aryl,N'-cyclohexylphenoxyureas has demonstrated that substitutions on the aryl ring significantly impact their biological activity. nih.gov For instance, studies on activators of the heme-regulated inhibitor kinase (HRI), an important factor in cell proliferation and adaptation to stress, have shown that the nature and position of substituents on the N-phenyl moiety are critical for potency. nih.govnih.gov The trifluoromethyl group, in particular, is a common feature in many biologically active compounds, as it can enhance properties like metabolic stability and binding affinity. mdpi.comnih.gov

The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring of this compound suggests its potential as a candidate for screening as a modulator of kinase activity. These electron-withdrawing groups can influence the electronic distribution of the urea (B33335) functionality, which is critical for its interaction with the target protein. Fluorescently-labeled kinase inhibitors are valuable tools for probing kinase activity in various settings, from in vitro assays to in vivo imaging. rsc.org Although not yet demonstrated for this specific compound, its structural motifs suggest that it could be developed into a chemical probe to help elucidate the complex mechanisms of biological pathways. Phenylurea herbicides like diuron (B1670789) and linuron (B1675549) have been shown to have various biological effects in non-target species, indicating that this class of compounds can interact with multiple biological targets. nih.gov

Role in Polymer Chemistry Research

The synthesis of high-performance polymers often relies on the use of specialized monomers and additives that can fine-tune the material's properties. Substituted aromatic compounds play a crucial role in this field, and this compound, or more accurately its precursor diamine, holds potential in the area of poly(urethane-urea) synthesis.

Model Compound for Chain-Extending Reactions in Poly(urethane-urea) Synthesis

Poly(urethane-urea)s (PUUs) are a class of segmented copolymers known for their excellent mechanical properties, which are derived from the microphase separation of hard and soft segments. nih.gov The hard segments are formed by the reaction of a diisocyanate with a chain extender, typically a short-chain diol or diamine. nih.govufrgs.br The properties of the final polymer are highly dependent on the structure of this chain extender. ufrgs.brresearchgate.netresearchgate.net

Contributions to the Design of Novel Polymeric Materials

The incorporation of halogen and trifluoromethyl groups into polymer backbones is a known strategy for developing materials with tailored properties. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity. mdpi.com Therefore, the use of a chain extender based on the 4-bromo-2-(trifluoromethyl)phenyl structure in poly(urethane-urea) synthesis could lead to novel materials with enhanced performance characteristics. mdpi.com

These materials could find applications in demanding environments where high thermal stability and resistance to chemical degradation are required. qucosa.de The ability to systematically modify the structure of the chain extender allows for the precise tuning of the polymer's properties to meet the needs of specific applications, such as high-performance coatings, elastomers, and adhesives. researchgate.netmdpi.commdpi.com The research in this area contributes to the broader field of materials science by expanding the library of available monomers for creating advanced polymers. rsc.org

Exploration in Advanced Materials with Tuned Properties

The unique electronic characteristics of this compound make it an interesting candidate for the development of advanced materials, particularly in the field of non-linear optics.

Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies such as frequency conversion in lasers and optical switching. youtube.com Organic molecules with donor-pi-acceptor architectures are often good candidates for NLO materials. Urea and its derivatives have been studied for their NLO properties, with research indicating that the molecular structure plays a key role in the second-harmonic generation (SHG) efficiency. nih.govacs.org

Precursor for the Synthesis of Novel Research Compounds

Halogenated and trifluoromethyl-substituted aromatic compounds are valuable building blocks in organic synthesis due to their versatile reactivity. The bromine atom in this compound can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of new functional groups. The trifluoromethyl group often imparts desirable properties to the final products, including increased metabolic stability and lipophilicity, which are important in drug discovery. mdpi.comnih.gov

For instance, the related compound 4-Bromo-3-(trifluoromethyl)aniline is used as a precursor in the synthesis of bioactive molecules, including agonists for the sphingosine-1-phosphate receptor and the anti-cancer drug Enzalutamide. sigmaaldrich.comguidechem.com Similarly, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline serves as a key intermediate in the production of pharmaceuticals and pesticides. The trifluoromethyl-substituted phenyl moiety is a feature of several approved drugs. nih.govnih.gov This highlights the potential of this compound and its corresponding aniline (B41778) precursor as a starting material for the synthesis of a wide range of novel and potentially bioactive compounds. nbinno.com The presence of multiple reactive sites on the molecule offers synthetic chemists a versatile platform for creating complex molecular architectures.

Conclusion and Future Research Directions for 4 Bromo 2 Trifluoromethyl Phenylurea

Synthesis of Key Academic Research Contributions

While dedicated, in-depth research articles focusing solely on 4-Bromo-2-(trifluoromethyl)phenylurea are not abundant in publicly available literature, its synthesis and application have been noted, particularly in the context of medicinal chemistry. The primary route to synthesizing this compound involves the reaction of 4-bromo-2-(trifluoromethyl)aniline (B1265437) with an isocyanate or a suitable carbamoylating agent. The precursor, 4-bromo-2-(trifluoromethyl)aniline, is itself synthesized through the bromination of 2-(trifluoromethyl)aniline.

A notable contribution to the understanding of this compound's utility comes from its inclusion in patent literature as a potential therapeutic agent. Specifically, it has been identified as an inhibitor of tyrosine kinases. Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. The patent literature suggests that this compound and its derivatives have been investigated for their potential to treat tumor diseases by interfering with these signaling pathways.

The research contributions are not limited to its direct application. The compound also serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Identification of Emerging Research Avenues and Methodologies

The existing research provides a springboard for several emerging avenues of investigation for this compound.

Exploration of New Biological Targets: While its role as a tyrosine kinase inhibitor has been patented, the full spectrum of its biological activity remains to be explored. Future research could focus on screening this compound and its derivatives against a wider range of biological targets. This could uncover novel therapeutic applications beyond oncology, potentially in areas such as inflammatory diseases, neurodegenerative disorders, or infectious diseases.

Development of Novel Synthetic Methodologies: The synthesis of substituted phenylureas is a well-established area of organic chemistry. However, there is always room for the development of more efficient, sustainable, and cost-effective synthetic routes. Future research could focus on novel catalytic systems or flow chemistry approaches for the synthesis of this compound and its analogs.

Agrochemical Applications: The structural motifs present in this compound are also found in many active agrochemical ingredients. The trifluoromethyl group, in particular, is known to enhance the efficacy and metabolic stability of pesticides and herbicides. semanticscholar.org Therefore, an emerging research avenue is the investigation of this compound and its derivatives for potential applications in crop protection.

Materials Science: The unique electronic properties conferred by the bromine and trifluoromethyl substituents could also make this compound and its derivatives interesting candidates for applications in materials science. Research could explore their potential use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Broader Impact on Fundamental Chemical Sciences and Related Disciplines

The study of this compound, even as a single molecule, contributes to and is informed by several fundamental principles of chemical science.

Understanding Structure-Activity Relationships (SAR): The investigation of this compound and its derivatives provides a case study for understanding how specific structural modifications influence biological activity. The interplay between the electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the bromine atom on the phenylurea scaffold offers valuable insights for rational drug design.

Fluorine Chemistry: The trifluoromethyl group is a key functional group in modern medicinal and agricultural chemistry. Research on compounds like this compound adds to the body of knowledge on the synthesis and reactivity of fluorinated organic molecules. This is a critical area of research, as the introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule.

Chemical Biology: The use of small molecules like this compound as probes to study biological processes is a cornerstone of chemical biology. By investigating the interactions of this compound with its biological targets, researchers can gain a deeper understanding of complex cellular pathways and disease mechanisms.

Q & A

Q. What are the critical steps in synthesizing 4-Bromo-2-(trifluoromethyl)phenylurea while ensuring reproducibility?

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns in the urea moiety .
  • NMR spectroscopy : Use 19^{19}F NMR to verify trifluoromethyl group orientation and 1^1H NMR to assess aromatic proton splitting patterns.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

Methodological Answer:

  • Apply a 2k^k factorial design to evaluate variables (temperature, catalyst loading, solvent polarity) and their interactions.
  • Use response surface methodology (RSM) to identify optimal conditions for yield and selectivity.
  • Validate predictions with confirmatory experiments, reducing trial-and-error iterations by 40–60% .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model transition states and activation energies for nucleophilic substitution at the bromine site.
  • Combine with machine learning to screen solvent effects and substituent electronic impacts (e.g., trifluoromethyl’s electron-withdrawing nature).
  • Cross-validate predictions with experimental kinetic studies, as demonstrated in ICReDD’s reaction path search frameworks .

Q. How should researchers resolve contradictions between computational predictions and experimental results for this compound?

Methodological Answer:

  • Conduct sensitivity analysis to identify variables (e.g., solvent polarity, steric effects) not accounted for in simulations.
  • Use multivariate regression to quantify discrepancies and refine computational parameters (e.g., solvation models).
  • Establish a feedback loop where experimental data recalibrates theoretical models, improving predictive accuracy .

Q. What methodologies are effective for analyzing degradation pathways of this compound under environmental conditions?

Methodological Answer:

  • Employ accelerated stability testing (e.g., elevated temperature/humidity) with LC-MS/MS to detect hydrolysis or photolysis products.
  • Use isotopic labeling (18^{18}O-H2_2O, D2_2O) to trace degradation mechanisms (e.g., urea bond cleavage).
  • Model environmental persistence using quantitative structure-activity relationship (QSAR) tools .

Specialized Methodological Considerations

Q. How can reactor design improve scalability in synthesizing this compound?

Methodological Answer:

  • Implement microreactor systems to enhance heat/mass transfer for exothermic bromination steps.
  • Use continuous-flow chemistry to maintain stoichiometric control and minimize side reactions.
  • Validate scalability via dimensionless scaling parameters (e.g., Reynolds number, Damköhler number) .

Q. What role do heterogeneous catalysts play in enhancing the selectivity of reactions involving this compound?

Methodological Answer:

  • Screen immobilized catalysts (e.g., Pd/Cu on mesoporous silica) for Suzuki-Miyaura cross-coupling reactions.
  • Characterize catalyst surfaces via BET analysis and XPS to correlate activity with surface area/oxidation states.
  • Compare turnover frequencies (TOF) under batch vs. flow conditions to optimize catalyst lifetime .

Data Management and Validation

Q. How can researchers ensure data integrity when handling large datasets from studies on this compound?

Methodological Answer:

  • Use electronic lab notebooks (ELNs) with blockchain timestamping to prevent data tampering.
  • Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data curation and outlier detection.
  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.